molecular formula C10H16O3 B3111608 Methyl 4-acetylcyclohexanecarboxylate CAS No. 183996-94-3

Methyl 4-acetylcyclohexanecarboxylate

Cat. No.: B3111608
CAS No.: 183996-94-3
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Methyl 4-acetylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a pale-yellow to yellow-brown liquid at room temperature and is primarily used in organic synthesis and research . The compound is known for its unique structure, which includes a cyclohexane ring substituted with an acetyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetylcyclohexanecarboxylate can be synthesized through various methods. One common method involves the esterification of 4-acetylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions for about 20 hours, followed by neutralization and extraction to obtain the ester .

Another method involves the reaction of dimethyl 1-acetylcyclohexane-1,4-dicarboxylate with concentrated hydrochloric acid in methanol or ethanol. The reaction mixture is refluxed for 10 hours, and the product is extracted and purified by distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-acetylcyclohexanecarboxylic acid.

    Reduction: 4-hydroxycyclohexanecarboxylate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-acetylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-acetylcyclohexanecarboxylate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetylcyclohexanecarboxylate is unique due to the presence of both an acetyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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